1-Benzyl-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea
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Overview
Description
1-Benzyl-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea typically involves multi-step organic reactions. One common method includes the reaction of benzyl isocyanate with a pre-synthesized intermediate containing the furan and thiophene moieties. The intermediate can be prepared through a series of reactions starting from commercially available furan and thiophene derivatives. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and may require catalysts or reagents like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and can improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea can undergo various types of chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to the formation of thiophene sulfoxide or sulfone derivatives.
Scientific Research Applications
1-Benzyl-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea depends on its interaction with molecular targets. The compound may interact with enzymes or receptors, leading to changes in biological pathways. The specific pathways involved would depend on the biological activity of the compound, which could include inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl-3-(2-(furan-2-yl)-2-hydroxyethyl)urea
- 1-Benzyl-3-(2-(thiophen-2-yl)-2-hydroxyethyl)urea
- 1-Benzyl-3-(2-(furan-2-yl)-2-(thiophen-2-yl)ethyl)urea
Uniqueness
1-Benzyl-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea is unique due to the presence of both furan and thiophene rings in its structure, which can impart distinct chemical and biological properties
Properties
IUPAC Name |
1-benzyl-3-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c21-17(19-12-14-6-2-1-3-7-14)20-13-18(22,15-8-4-10-23-15)16-9-5-11-24-16/h1-11,22H,12-13H2,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUBGIABXYMNGAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)NCC(C2=CC=CO2)(C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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